molecular formula C13H17N4P B2469978 1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 399001-56-0

1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B2469978
CAS No.: 399001-56-0
M. Wt: 260.281
InChI Key: CWAQXUDKSNDEKC-UHFFFAOYSA-N
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Description

1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound that features both aziridine and imidazole functional groups

Preparation Methods

Chemical Reactions Analysis

1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The aziridine groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phosphanyl group can coordinate with metal ions, facilitating the formation of stable complexes that can modulate biological pathways .

Comparison with Similar Compounds

Similar compounds to 1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole include:

The uniqueness of this compound lies in its combination of aziridine and imidazole functional groups, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N4P/c1-2-4-12(5-3-1)13-14-6-7-17(13)18(15-8-9-15)16-10-11-16/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAQXUDKSNDEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)P(N3CC3)N4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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